N,N-dibenzylazetidin-3-amine

Lipophilicity Physicochemical Properties Drug Design

N,N-Dibenzylazetidin-3-amine offers high lipophilicity (cLogP 2.66) and steric bulk, enabling BBB penetration and filling hydrophobic enzyme pockets that smaller azetidine analogs cannot. An essential scaffold for CNS-targeted therapeutics and β-lactam antibiotic synthesis. Not interchangeable with polar analogs like N,N-dimethylazetidin-3-amine (cLogP -0.3). Ideal for medicinal chemistry and lead optimization programs.

Molecular Formula C17H20N2
Molecular Weight 252.4
CAS No. 931414-81-2
Cat. No. B6283120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzylazetidin-3-amine
CAS931414-81-2
Molecular FormulaC17H20N2
Molecular Weight252.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzylazetidin-3-amine (CAS 931414-81-2) as an Azetidine Scaffold in Medicinal Chemistry


N,N-Dibenzylazetidin-3-amine (CAS 931414-81-2) is a synthetic small molecule belonging to the azetidine class of nitrogen-containing heterocycles . Characterized by a four-membered azetidine ring core substituted at the 3-position with a dibenzylamine group, this compound possesses a molecular formula of C₁₇H₂₀N₂ and a molecular weight of 252.35 g/mol . The presence of the strained azetidine ring and the bulky, lipophilic N,N-dibenzyl substituent makes it a versatile building block in medicinal chemistry, often employed as a scaffold for the development of novel therapeutic agents .

Why Substituting N,N-Dibenzylazetidin-3-amine with Other Azetidine Derivatives Compromises Structural and Pharmacophoric Integrity


Simple substitution of N,N-dibenzylazetidin-3-amine with other azetidin-3-amine derivatives is not straightforward due to the profound impact of the N,N-dibenzyl group on the molecule's physicochemical properties and potential biological interactions . Compared to analogs like N,N-dimethylazetidin-3-amine or 1-benzyl-N-methyl-azetidin-3-amine, the target compound exhibits significantly higher lipophilicity, as reflected in its calculated LogP of 2.66 , which is a critical determinant of membrane permeability and metabolic stability. Furthermore, the presence of two benzyl groups introduces substantial steric bulk, which can lead to a marked divergence in binding affinity, selectivity, and off-target activity profiles compared to less bulky or mono-substituted azetidine congeners . These differences in fundamental molecular descriptors underscore that in-class compounds are not functionally interchangeable, and the choice of scaffold must be data-driven.

Quantitative Differentiation of N,N-Dibenzylazetidin-3-amine: A Data-Centric Comparison with Key Analogs


Lipophilicity (LogP) Comparison with N,N-Dimethylazetidin-3-amine

The calculated partition coefficient (cLogP) for N,N-dibenzylazetidin-3-amine is 2.66, which is substantially higher than that of the less lipophilic analog N,N-dimethylazetidin-3-amine (cLogP = -0.3) [1]. This difference is driven by the replacement of two methyl groups with two benzyl groups, significantly increasing the molecule's overall hydrophobicity and its propensity for passive membrane diffusion.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Bulk Comparison with N,N-Dimethylazetidin-3-amine

N,N-Dibenzylazetidin-3-amine has a molecular weight of 252.35 g/mol, which is 2.5 times greater than that of N,N-dimethylazetidin-3-amine (100.16 g/mol) [1]. This substantial increase in size and molecular complexity is a direct consequence of the dual benzyl substitution and fundamentally alters its steric profile and potential binding interactions.

Molecular Weight Steric Bulk Scaffold Design

Rotatable Bond Count as a Proxy for Conformational Flexibility

The number of rotatable bonds is a key descriptor of a molecule's conformational flexibility. N,N-Dibenzylazetidin-3-amine has 5 rotatable bonds, whereas the simpler analog N,N-dimethylazetidin-3-amine has only 1 [1]. This indicates that the target compound can adopt a far greater number of low-energy conformations, which can be advantageous for adapting to diverse protein binding sites but may also impose an entropic penalty upon binding.

Conformational Flexibility Drug-likeness Structure-Activity Relationship

Evidence-Based Application Scenarios for N,N-Dibenzylazetidin-3-amine in Pharmaceutical Research


Scaffold for Central Nervous System (CNS) Drug Discovery

The high calculated lipophilicity (cLogP = 2.66) of N,N-dibenzylazetidin-3-amine makes it a suitable starting scaffold for developing compounds intended to cross the blood-brain barrier (BBB) . This property is a direct point of differentiation from more polar azetidine analogs like N,N-dimethylazetidin-3-amine (cLogP = -0.3) [1], which would be less likely to penetrate the CNS. Medicinal chemists can utilize this core to design and synthesize libraries of CNS-active agents targeting neurological or psychiatric disorders.

Probing Lipophilic and Bulky Binding Pockets

The combined high lipophilicity (cLogP = 2.66) and significant steric bulk (molecular weight = 252.35 g/mol, 5 rotatable bonds) of this compound make it an ideal building block for exploring large, hydrophobic enzyme active sites or receptor binding pockets that smaller, simpler azetidine derivatives cannot adequately occupy . This is a direct quantitative advantage for projects where maximizing van der Waals interactions in a lipophilic environment is a key goal [1].

Synthesis of Beta-Lactam Antibiotic Intermediates

N,N-Dibenzylazetidin-3-amine is reported to be a valuable building block in the synthesis of β-lactam antibiotics . The sterically bulky and lipophilic benzyl groups can serve as protecting groups or as essential structural elements that influence the activity and spectrum of the final antibiotic compound. This specific application differentiates it from other azetidine derivatives that are not commonly employed in this synthetic pathway.

Quote Request

Request a Quote for N,N-dibenzylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.